(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidin-4-one ring with a 2,6-dichlorobenzylidene group at the C5 position and a 4-fluorophenyl substituent at the N3 position. The (Z)-configuration of the benzylidene double bond is critical for its structural and electronic properties. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties .
Properties
Molecular Formula |
C16H8Cl2FNOS2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-12-2-1-3-13(18)11(12)8-14-15(21)20(16(22)23-14)10-6-4-9(19)5-7-10/h1-8H/b14-8- |
InChI Key |
YYFPMZUOEFDTEZ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogenated substituents (e.g., Cl, Br) enhance bioactivity, likely due to increased lipophilicity and electron-withdrawing effects .
- Dichloro substitution (as in the target compound) may offer steric and electronic advantages over mono-halogenated analogs, though direct activity data are lacking.
- Oxygen-containing groups (e.g., benzodioxole) improve thermal stability but may reduce membrane permeability due to polarity .
Substituent Effects at the N3 Position
The N3 aryl group influences molecular interactions and pharmacokinetics:
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